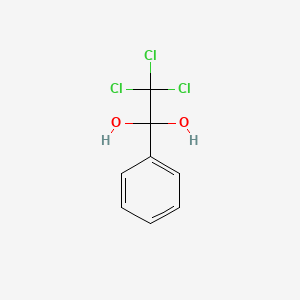
2,2,2-Trichloro-1-phenylethane-1,1-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trichloro-1-phenylethane-1,1-diol is an organic compound characterized by the presence of three chlorine atoms and a phenyl group attached to an ethane backbone
Synthetic Routes and Reaction Conditions:
Addition of Trichloroacetaldehyde to Benzene: One common method involves the addition of trichloroacetaldehyde (chloral) to benzene in the presence of aluminum chloride as a catalyst.
Reaction of Benzaldehyde with Chloroform: Another method includes the reaction of benzaldehyde with chloroform in the presence of potassium hydroxide.
Industrial Production Methods:
- The industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Nucleophiles such as hydroxide ions, ammonia, and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Less chlorinated derivatives.
Substitution Products: Compounds with various functional groups replacing the chlorine atoms.
科学研究应用
2,2,2-Trichloro-1-phenylethane-1,1-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain industrial processes.
作用机制
The mechanism of action of 2,2,2-Trichloro-1-phenylethane-1,1-diol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect metabolic pathways, leading to alterations in cellular processes and functions.
相似化合物的比较
2,2,2-Trichloro-1-phenylethanone: Shares a similar structure but lacks the diol functionality.
1-Phenylethane-1,2-diol: Contains a phenyl group and two hydroxyl groups but lacks the chlorine atoms.
2,2,2-Trichloroethane-1,1-diol: Similar in structure but without the phenyl group.
Uniqueness:
- The presence of both the phenyl group and the three chlorine atoms in 2,2,2-Trichloro-1-phenylethane-1,1-diol gives it unique chemical properties, making it distinct from other similar compounds.
属性
CAS 编号 |
110374-87-3 |
|---|---|
分子式 |
C8H7Cl3O2 |
分子量 |
241.5 g/mol |
IUPAC 名称 |
2,2,2-trichloro-1-phenylethane-1,1-diol |
InChI |
InChI=1S/C8H7Cl3O2/c9-8(10,11)7(12,13)6-4-2-1-3-5-6/h1-5,12-13H |
InChI 键 |
MZGYINBBCUMSOS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C(Cl)(Cl)Cl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


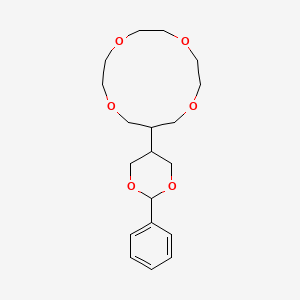

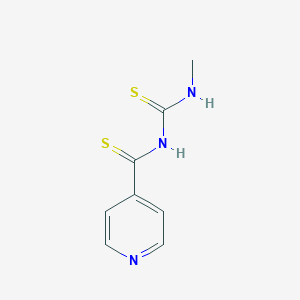
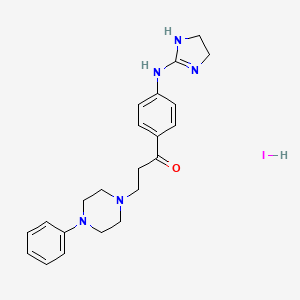

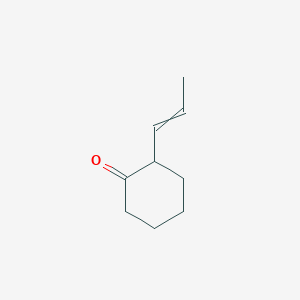
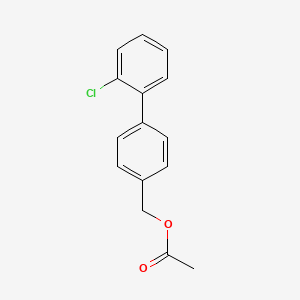
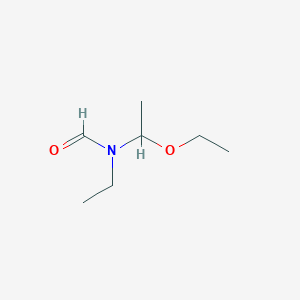
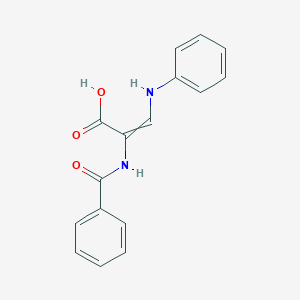
![Benzaldehyde, 3-[4-(bromomethyl)phenoxy]-4-methoxy-](/img/structure/B14332615.png)
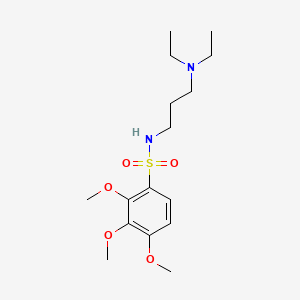
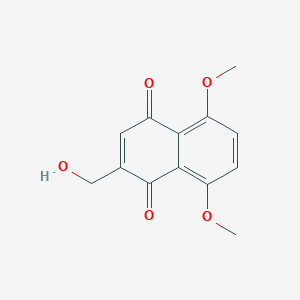
![3,6-Bis(4-methylphenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14332626.png)
![12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid](/img/structure/B14332631.png)
